4-Phenylpiperazine-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

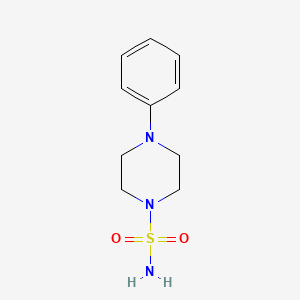

4-Phenylpiperazine-1-sulfonamide is a compound characterized by the presence of a phenyl group attached to a piperazine ring, which is further linked to a sulfonamide group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with sulfonyl chloride. One common method includes the reaction of chlorosulfonyl isocyanate with dimethyl malate in anhydrous dichloromethane, followed by the addition of 4-phenylpiperazine in the presence of triethylamine at low temperatures . The reaction mixture is then stirred at room temperature and washed with hydrochloric acid to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 4-Phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

科学研究应用

Synthesis and Structural Analysis

4-Phenylpiperazine-1-sulfonamide can be synthesized through a series of chemical reactions, typically involving the sulfamoylation of 4-phenyl-piperazine . A common method involves reacting chlorosulfonyl isocyanate with dimethyl malate, followed by the addition of 4-phenyl-piperazine in the presence of triethylamine . The resulting product is then purified using chromatography on silica gel .

The crystal structure of 4-phenyl-piperazine-1-sulfonamide has been determined using X-ray crystallography . The compound crystallizes in a monoclinic system with specific parameters: a = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å, β = 92.2337(16)˚, Z = 8, V = 2258.55(11)Å3 . The crystal structure consists of layers of polar and hydrophobic regions, with molecules linked via intermolecular N–H·O=S hydrogen bonds . The piperazine ring typically adopts a chair conformation, which is the most stable chemical conformation .

Medicinal Chemistry Applications

Sulfonamides, including this compound, have been found to exhibit a range of pharmacological activities . They are known for their antibacterial properties, being effective against gram-positive and some gram-negative bacteria . Some of the specific applications and activities include:

- Antibacterial Agents: Sulfonamides are used to treat bacterial infections such as tonsillitis, septicemia, and urinary tract infections . They inhibit the growth of bacteria like Klebsiella, Salmonella, and Escherichia coli .

- Anti-carbonic Anhydrase Activity: Sulfonamides can inhibit carbonic anhydrase, an enzyme involved in various physiological processes . This inhibitory action makes them useful in treating conditions like glaucoma .

- Treatment of Toxoplasmosis: Some sulfonamides, like sulfadiazine, are used in combination with other drugs to treat toxoplasmosis in mammals .

Bioactive Molecule

作用机制

The mechanism of action of 4-Phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter activity .

相似化合物的比较

Sulfonamides: Such as sulfamethoxazole and sulfanilamide, which also exhibit antibacterial properties.

Piperazine Derivatives: Including aripiprazole and quetiapine, which are used as antipsychotic medications.

Uniqueness: 4-Phenylpiperazine-1-sulfonamide is unique due to its combined structural features of a phenyl group, piperazine ring, and sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

生物活性

4-Phenylpiperazine-1-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a piperazine ring. The chemical structure can be represented as follows:

This compound crystallizes in a monoclinic system, with studies indicating its structural characteristics through X-ray crystallography .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of derivatives related to this compound. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. The results indicated that certain derivatives exhibited significant activity against maximal electroshock (MES) seizures, suggesting a potential mechanism involving sodium channel modulation .

| Compound | Dose (mg/kg) | MES Protection | 6-Hz Model Protection |

|---|---|---|---|

| 20 | 100 | Yes | Moderate |

| 19 | 300 | Yes | Yes |

| 24 | 100 | Yes | No |

Neuroblastoma Targeting

Phenylpiperazines, including this compound, have shown significant affinity for neuroblastoma cells. In vitro studies demonstrated that these compounds could inhibit the uptake of radiolabeled MIBG (metaiodobenzylguanidine), which is crucial for imaging and treating neuroblastoma. The IC50 values for various phenylpiperazines indicated their potential as targeting agents for neural crest tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated key modifications that enhance the biological activity of phenylpiperazine derivatives. For instance, alterations in the substituents on the piperazine ring significantly impacted their binding affinity to serotonin receptors, particularly the 5-HT(2A) receptor, which is relevant in schizophrenia treatment .

Key Findings from SAR Studies:

- Substituent Variability : Changes in the length and nature of substituents on the piperazine ring can increase receptor affinity.

- Lipophilicity : More lipophilic compounds tend to show delayed onset but prolonged action in anticonvulsant tests.

Case Studies and Experimental Evaluations

Several studies have investigated the pharmacological profiles of 4-phenylpiperazine derivatives:

- Antipsychotic Potential : A specific derivative demonstrated efficacy in preventing apomorphine-induced climbing behavior in mice, indicating its potential as an antipsychotic agent .

- Enzyme Inhibition : Recent studies have explored the enzyme inhibition properties of sulfonamide derivatives, revealing promising results for further drug development .

属性

CAS 编号 |

29609-33-4 |

|---|---|

分子式 |

C10H15N3O2S |

分子量 |

241.31 g/mol |

IUPAC 名称 |

4-phenylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,11,14,15) |

InChI 键 |

PGOWYQPWIHCLJF-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。